molecular formula C36H39FN4OS B12397897 T-Type calcium channel inhibitor 2

T-Type calcium channel inhibitor 2

Cat. No.: B12397897
M. Wt: 594.8 g/mol
InChI Key: DOCPLAPSOWUOSM-UHFFFAOYSA-N
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Description

T-Type calcium channel inhibitor 2 is a compound that specifically targets T-type calcium channels, which are low-voltage-activated calcium channels. These channels play a crucial role in various physiological processes, including neuronal excitability, cardiac pacemaker activity, and nociception. T-Type calcium channel inhibitors are of significant interest in the field of drug discovery due to their potential therapeutic applications in treating conditions such as chronic pain, epilepsy, and cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of T-Type calcium channel inhibitor 2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the specific inhibitor being synthesized .

Industrial Production Methods

Industrial production of T-Type calcium channel inhibitors involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product. Techniques such as crystallization, chromatography, and distillation are commonly employed in the industrial production of these inhibitors .

Chemical Reactions Analysis

Types of Reactions

T-Type calcium channel inhibitor 2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired chemical transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with different functional groups, while substitution reactions can result in the formation of new compounds with modified chemical properties .

Scientific Research Applications

T-Type calcium channel inhibitor 2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the structure and function of T-type calcium channels and their role in various chemical processes.

    Biology: Employed in research to understand the physiological and pathological roles of T-type calcium channels in cellular processes.

    Medicine: Investigated for its potential therapeutic applications in treating conditions such as chronic pain, epilepsy, and cardiovascular diseases.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting T-type calcium channels.

Mechanism of Action

T-Type calcium channel inhibitor 2 exerts its effects by selectively blocking T-type calcium channels, which are involved in regulating calcium influx into cells. By inhibiting these channels, the compound reduces neuronal excitability, decreases pain perception, and modulates cardiac pacemaker activity. The molecular targets of this compound include the Cav3.1, Cav3.2, and Cav3.3 isoforms of T-type calcium channels. The inhibition of these channels disrupts calcium signaling pathways, leading to the observed physiological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to T-Type calcium channel inhibitor 2 include other T-type calcium channel inhibitors such as:

Uniqueness

This compound is unique in its high selectivity for T-type calcium channels, which minimizes off-target effects and enhances its therapeutic potential. Unlike some other inhibitors, it does not significantly affect high-voltage-activated calcium channels, making it a more targeted and potentially safer option for therapeutic use .

Properties

Molecular Formula

C36H39FN4OS

Molecular Weight

594.8 g/mol

IUPAC Name

2-[2-[5-(dimethylamino)pentylsulfanyl]-3-(4-phenylphenyl)-4H-quinazolin-4-yl]-N-[(4-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C36H39FN4OS/c1-40(2)23-9-4-10-24-43-36-39-33-14-8-7-13-32(33)34(25-35(42)38-26-27-15-19-30(37)20-16-27)41(36)31-21-17-29(18-22-31)28-11-5-3-6-12-28/h3,5-8,11-22,34H,4,9-10,23-26H2,1-2H3,(H,38,42)

InChI Key

DOCPLAPSOWUOSM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCCCSC1=NC2=CC=CC=C2C(N1C3=CC=C(C=C3)C4=CC=CC=C4)CC(=O)NCC5=CC=C(C=C5)F

Origin of Product

United States

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